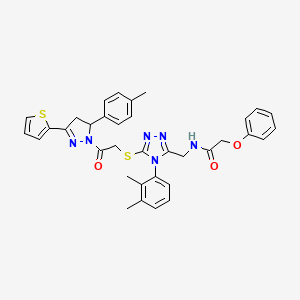
N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C35H34N6O3S2 and its molecular weight is 650.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a multi-ring structure that includes:
- Triazole ring : Known for its diverse biological properties.
- Phenoxyacetamide moiety : Often associated with anti-inflammatory and analgesic activities.
- Dihydropyrazole component : Contributes to its potential anticancer and antimicrobial properties.
Molecular Formula
The molecular formula of the compound is C25H28N4O3S, indicating a complex structure that can interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to the one . For instance, derivatives of triazole have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves:
- Inhibition of cell proliferation : Compounds targeting specific kinases or pathways critical for cancer cell survival.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
Case Study: Triazole Derivatives
A study on triazole derivatives reported an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells for a related compound, showcasing the potential efficacy of this class of compounds in cancer therapy .
Antimicrobial Activity
Compounds containing thiazole and triazole rings have been documented to exhibit significant antibacterial and antifungal activities. The proposed mechanisms include:
- Disruption of cell membranes : Leading to increased permeability and eventual cell lysis.
- Inhibition of nucleic acid synthesis : Interfering with the replication processes of pathogens.
Comparative Analysis
| Compound Type | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Triazole Derivative | Colon Cancer | 6.2 | |
| Benzothiazole Derivative | Antibacterial | 27.3 | |
| Pyrazole Derivative | Antifungal | 43.4 |
Anti-inflammatory and Analgesic Properties
The compound's structural components suggest it may possess anti-inflammatory properties, similar to other phenoxyacetamides. These effects are typically mediated through:
- Inhibition of COX enzymes : Reducing prostaglandin synthesis involved in inflammation.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Binding to active sites on target enzymes, thereby inhibiting their function.
- Receptor Modulation : Acting as agonists or antagonists at specific receptors involved in pain and inflammation pathways.
Synthesis and Evaluation
Research indicates that the synthesis of this compound involves multi-step organic reactions, including:
- Formation of triazole ring through cyclization reactions.
- Amide bond formation linking the phenoxyacetamide group.
Pharmacological Studies
Pharmacological evaluations have shown that derivatives exhibit a wide range of activities:
- Antiviral , antibacterial , and anticancer effects , with ongoing studies focusing on optimizing these compounds for enhanced efficacy.
Safety and Toxicology
Preliminary toxicological assessments are crucial for determining the safety profile of this compound. Studies have indicated that while some derivatives exhibit low toxicity in vitro, comprehensive in vivo studies are necessary to fully understand their safety margins.
Eigenschaften
IUPAC Name |
N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N6O3S2/c1-23-14-16-26(17-15-23)30-19-28(31-13-8-18-45-31)39-41(30)34(43)22-46-35-38-37-32(40(35)29-12-7-9-24(2)25(29)3)20-36-33(42)21-44-27-10-5-4-6-11-27/h4-18,30H,19-22H2,1-3H3,(H,36,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQDJEKMYKLTTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC(=C4C)C)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














